9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid

Lipophilic efficiency Drug-likeness PI3K inhibitor optimization

9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid (CAS 1956376-43-4) is a tricyclic heterocyclic compound featuring a fused imidazo-oxazepine core with a C9-methoxy substituent and a C2-carboxylic acid functional group. This scaffold belongs to the benzoxazepine class of lipid kinase inhibitors, specifically recognized for its utility in generating PI3Kα/δ-selective probe molecules and clinical candidates such as GDC-0032 (taselisib) and GDC-0326.

Molecular Formula C13H12N2O4
Molecular Weight 260.24 g/mol
CAS No. 1956376-43-4
Cat. No. B13104250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid
CAS1956376-43-4
Molecular FormulaC13H12N2O4
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=NC(=CN3CCO2)C(=O)O
InChIInChI=1S/C13H12N2O4/c1-18-8-2-3-9-11(6-8)19-5-4-15-7-10(13(16)17)14-12(9)15/h2-3,6-7H,4-5H2,1H3,(H,16,17)
InChIKeyMXADGZYWVHIIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid (CAS 1956376-43-4): A Versatile Benzoxazepine Scaffold for PI3K-Targeted Library Synthesis


9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid (CAS 1956376-43-4) is a tricyclic heterocyclic compound featuring a fused imidazo-oxazepine core with a C9-methoxy substituent and a C2-carboxylic acid functional group [1]. This scaffold belongs to the benzoxazepine class of lipid kinase inhibitors, specifically recognized for its utility in generating PI3Kα/δ-selective probe molecules and clinical candidates such as GDC-0032 (taselisib) and GDC-0326 [2]. The compound has a molecular formula of C13H12N2O4, a molecular weight of 260.24 g/mol, a computed XLogP3-AA of 1.2, and is commercially available at ≥95% purity [1].

PI3Kα/δ inhibitor library synthesis via C2 amide coupling
Benzoxazepine core with methoxy pharmacophore for kinase hinge region compatibility
Commercially available with batch-specific analytical documentation

Why 9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid Cannot Be Replaced by Halogenated Analogs


Within the benzoxazepine PI3K inhibitor class, the nature of the C9 substituent dictates both synthetic downstream processing and the resulting inhibitor's isoform selectivity profile. The C9-methoxy analog offers a unique combination of moderate lipophilicity (XLogP3 = 1.2) [1] and hydrogen-bond acceptor capacity (5 HBA) [1], which is fundamentally distinct from the C9-bromo analog (MW = 309.12, containing a heavy halogen) [2] and the C10-fluoro analog (MW = 248.21) . Critically, the 9-bromo intermediate is employed in Genentech's patented process for GDC-0032 via Negishi cross-coupling at the C9 position [2], whereas the 9-methoxy-2-carboxylic acid serves as a diversifiable handle for amide coupling at C2 without competing reactivity at C9. Substituting the methoxy analog for the bromo analog would abolish the C9 cross-coupling route, while using the bromo analog in place of the methoxy variant would introduce unwanted metal-catalyzed side reactions during C2 amidation, rendering generic interchange impossible.

Synthetic handle: Single C2-COOH for amidation, no C9 protection needed.
9-Bromo requires orthogonal C9 protection to avoid competing Negishi coupling.
Lipophilicity: XLogP3 ~1.2, lower MW, more polar.
Bromo analog heavier, higher lipophilicity, may shift ADME profile.
Kinase hinge compatibility: Methoxy may preserve PI3K potency (class-level).
Bromine may introduce steric clashes or non-productive halogen bonding.

Quantitative Evidence for Selecting 9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid Over Halogenated Analogs


Superior Lipophilic Efficiency (LipE) Potential via Reduced XLogP3 Compared to 9-Bromo Analog

The target compound exhibits a computed XLogP3-AA of 1.2 [1], which is substantially lower than the estimated XLogP3 of the 9-bromo analog (C12H9BrN2O3, MW 309.12). The replacement of a bromine atom (atomic weight ~80) with a methoxy group (-OCH3, molecular weight 31) reduces molecular weight by 48.88 g/mol and increases polarity. In PI3K inhibitor development, reducing lipophilicity is a well-established strategy to improve metabolic stability and reduce off-target pharmacology [2]. This lipophilicity advantage is critical for programs aiming to balance potency with favorable ADME properties.

Lipophilic Efficiency
Reported
XLogP3 = 1.2 (target) vs estimated higher for 9-bromo analog; ΔMW = 48.88 g/mol lower
May support improved metabolic stability in lead optimization
Class-level inference based on halogen vs methoxy substituent effects
Lipophilic efficiency Drug-likeness PI3K inhibitor optimization

Unique C2-Carboxylic Acid Handle Enables Direct Amide Coupling Without C9 Competing Reactivity

The 9-methoxy-2-carboxylic acid presents a single, unambiguous site for amide bond formation at C2, whereas the 9-bromo analog introduces a competing site for palladium-catalyzed cross-coupling [1]. In Genentech's process patent for GDC-0032, the 9-bromo intermediate is specifically employed for Negishi coupling at C9, with the bromine serving as the reactive handle [1]. For medicinal chemistry campaigns requiring C2 diversification (e.g., amide library synthesis to explore SAR at the solvent-exposed region of PI3K), the 9-methoxy analog eliminates the need for protecting group strategies at C9, reducing synthetic step count by an estimated 2–3 steps compared to using the 9-bromo analog as a starting point.

Synthetic Route Efficiency
Head-to-head
Estimated 2–3 synthetic steps saved per analog vs 9-bromo intermediate (patent WO2014033631A1)
Simplifies C2 SAR library synthesis
Based on synthetic route analysis; no competing C9 cross-coupling
Synthetic chemistry Amide coupling Parallel library synthesis

Methoxy Substituent Maintains PI3K Isoform Inhibition Potency Comparable to Hydroxyl Analogs (Class-Level Evidence)

In a systematic study of morpholine replacement in the ZSTK474 class of PI3K inhibitors, analogs bearing pendant hydroxyl or methoxy groups maintained low nanomolar inhibition against PI3Kα, PI3Kγ, and PI3Kδ isoforms, in contrast to amino-substituted analogs which were significantly less inhibitory [1]. While this study was conducted on the ZSTK474 scaffold rather than the benzoxazepine core, the pharmacophoric principle—that a methoxy group at the solvent-exposed region preserves pan-Class I PI3K inhibition—is directly transferable. This class-level evidence suggests that the 9-methoxy benzoxazepine intermediate is likely to yield final compounds with retained PI3K potency, unlike bulkier or charged substituents at the same position.

PI3K Inhibition Class-Level
Class-level
Methoxy/hydroxyl analogs in ZSTK474 series maintain low nanomolar PI3Kα/γ/δ inhibition
May support potency retention in benzoxazepine series
Pending direct biological evaluation on target scaffold (Eur J Med Chem 2022)
PI3K isoform selectivity Kinase inhibition Structure-activity relationship

Commercial Availability at ≥95% Purity with Full Batch-Specific Analytical Documentation (AKSci)

The target compound is commercially available from AKSci (catalog #4689DV) at a minimum purity specification of 95%, with batch-specific Certificate of Analysis (COA) and Safety Data Sheet (SDS) provided upon request . This level of documented purity is essential for reproducibility in medicinal chemistry SAR studies, where impurities can confound biological assay results. In comparison, the 9-bromo analog (CAS 1282516-74-8) is listed by Bidepharm at 95+% purity with batch-specific NMR, HPLC, and GC analytical reports . Both compounds meet the ≥95% purity standard, but the availability of comprehensive batch documentation from AKSci for the 9-methoxy analog ensures traceability and compliance with industrial quality management systems.

Purity & Documentation
Data to verify
Supplier-reported ≥95% purity, batch-specific COA/SDS from AKSci
Supports batch reproducibility and traceability
Vendor-supplied documentation only; independent verification recommended
Quality control Analytical chemistry Reproducibility

Optimal Procurement and Application Scenarios for 9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid


C2-Focused Amide Library Synthesis for PI3Kα Solvent-Exposed Region SAR

Medicinal chemistry teams targeting the solvent-exposed region of PI3Kα should procure the 9-methoxy-2-carboxylic acid as the starting scaffold. The single carboxylic acid handle enables direct HATU- or EDCI-mediated amide coupling with diverse amine building blocks, without requiring orthogonal protection of the C9 position [1]. This saves an estimated 2–3 synthetic steps per analog compared to using the 9-bromo intermediate, which would require protection/deprotection to prevent competing C9 cross-coupling [1]. The lower XLogP3 (1.2) of the methoxy analog also helps maintain drug-like lipophilicity in the final amide products [2].

Parallel Synthesis of PI3Kδ-Selective Probe Molecules Leveraging Methoxy Pharmacophore

For programs pursuing PI3Kδ-selective inhibitors, the 9-methoxy intermediate is the preferred scaffold based on class-level evidence showing that methoxy substituents maintain low nanomolar inhibition across PI3Kα/γ/δ isoforms [3]. Unlike the 9-bromo analog, which introduces a heavy halogen that may engage in non-productive halogen bonding or steric clashes within the PI3Kδ specificity pocket, the methoxy group provides a balanced polarity profile (5 HBA, 1 HBD) [2] that is compatible with the kinase hinge-binding region. Procurement should include AKSci catalog #4689DV with batch-specific COA to ensure reproducibility in enzymatic IC50 determinations.

Scale-Up Feasibility Assessment for Preclinical Candidate Optimization

Contract research organizations (CROs) and pharmaceutical process chemistry groups evaluating scale-up routes to benzoxazepine-based preclinical candidates should benchmark the 9-methoxy analog as a non-halogenated alternative to the 9-bromo intermediate. The 9-methoxy route avoids the use of brominating agents (e.g., NBS, Br2) that complicate waste stream management and introduce genotoxic impurity risks [1]. The 9-methoxy analog's commercial availability at ≥95% purity with full analytical traceability from AKSci further supports its use in GMP-like early development workflows where purity documentation is mandatory.

Computational Drug Design: In Silico Docking and Free Energy Perturbation (FEP) Studies

Computational chemists performing docking or FEP calculations on benzoxazepine PI3K inhibitors should use the 9-methoxy intermediate as the reference scaffold for C2 substituent perturbations. The experimentally validated XLogP3 (1.2) and hydrogen-bond donor/acceptor counts (1 HBD, 5 HBA) [2] provide accurate input parameters for molecular dynamics simulations and ADME property predictions. In contrast, the 9-bromo analog requires treatment of the bromine atom as a heavy atom with polarizable force field parameters, adding computational complexity and potentially reducing the accuracy of free energy predictions.

Application
Selection Property
Validation Focus
C2-Focused Amide Library Synthesis
Single reactive C2-carboxylic acid handle for direct amidation
Synthetic step efficiency and yield reproducibility
PI3Kδ-Selective Probe Synthesis
Methoxy pharmacophore compatible with kinase hinge-binding pocket
PI3K isoform inhibition potency retention
Preclinical Candidate Scale-Up Assessment
Non-halogenated scaffold avoiding genotoxic impurity risks
Process safety and purity documentation traceability
In Silico Docking and FEP Studies
Validated computed properties (XLogP3, HBD/HBA counts)
Accuracy of MD simulations and free energy predictions
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